

Crystal Structure Analysis of N-Methylmorpholine-2-Carboxamide Salts: A Comparative Guide

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Compound of Interest

Compound Name: *(2S)-N-methylmorpholine-2-carboxamide*

Cat. No.: B15094243

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Executive Summary

N-methylmorpholine-2-carboxamide (NMMC) is a critical chiral building block in the synthesis of peptide mimetics and pharmaceutical intermediates. However, its utility is often hampered by the physicochemical properties of its free base form, which typically presents as a viscous, hygroscopic oil or low-melting solid.

This guide compares the structural performance of the Free Base against its Hydrochloride (HCl) and Diastereomeric (e.g., Tartrate) salt forms. It provides a rigorous experimental framework for crystallographic characterization, focusing on solid-state stability, absolute configuration determination, and conformational preference (axial vs. equatorial N-methyl positioning).

Quick Comparison: Salt Form Performance

Feature	Free Base (NMMC)	Hydrochloride Salt (NMMC·HCl)	L-Tartrate Salt (Diastereomeric)
Physical State	Viscous Oil / Low MP Solid	Crystalline Solid	Crystalline Solid
Hygroscopicity	High (Deliquescent)	Low to Moderate	Low
Stability	Prone to oxidation/hydrolysis	High (Shelf-stable)	High
Crystallizability	Poor (requires low T)	Excellent	Good (Solvent dependent)
Primary Use	Acylation reactions	Purification & Storage	Chiral Resolution
XRD Suitability	Difficult (requires in situ cryo)	Ideal for SC-XRD	Ideal for Absolute Config.[1]

Structural & Conformational Analysis

The core challenge in analyzing NMMC salts lies in the conformational flexibility of the morpholine ring. The crystal structure analysis must resolve two critical stereochemical features:

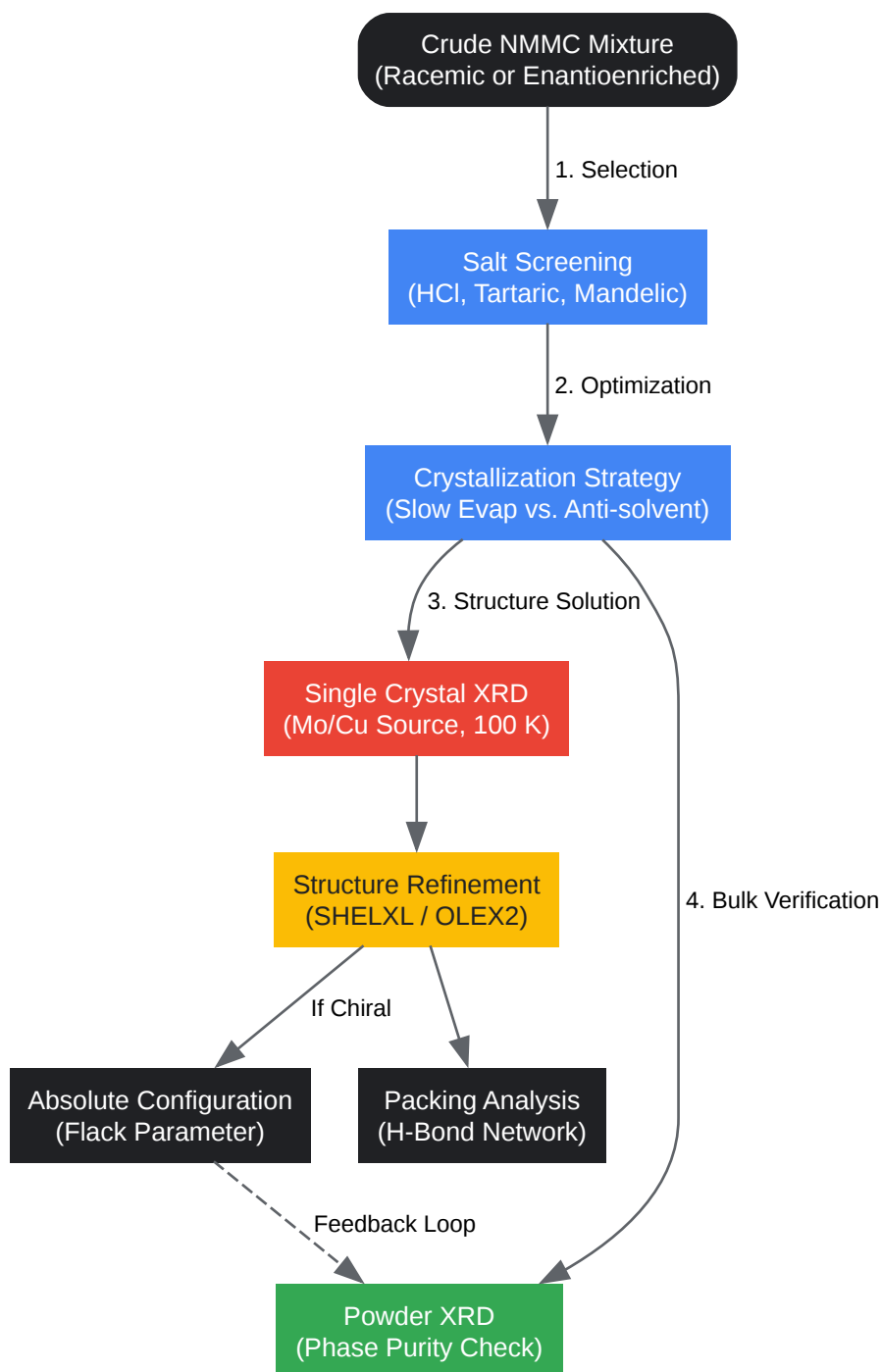
- C2-Stereocenter: The absolute configuration (or) of the carboxamide group.
- N4-Inversion: The orientation of the N-methyl group (Axial vs. Equatorial).

The Conformational Landscape

In the solid state, NMMC salts predominantly adopt a chair conformation. However, the N-methyl orientation is dictated by a trade-off between steric hindrance (favoring equatorial) and electronic effects (anomeric effects favoring axial, though less pronounced than in O-acetals).

- Free Base: Often exists as a dynamic equilibrium in solution; crystallization freezes one conformer, usually stabilizing the equatorial N-methyl to minimize 1,3-diaxial interactions with the C2-carboxamide.
- Protonated Salts (HCl/Tartrate): Protonation locks the nitrogen inversion. The crystal packing is dominated by charge-assisted hydrogen bonds (CAHB) between the morpholinium and the counter-ion (or Carboxylate).

Diagram: Structural Analysis Workflow



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Caption: Workflow for the structural characterization of N-methylmorpholine-2-carboxamide salts, from screening to refinement.

Experimental Protocols

Protocol A: Preparation & Crystallization of NMMC-HCl

The hydrochloride salt is the industry standard for storage and transport due to its robustness.

Reagents:

- Crude N-methylmorpholine-2-carboxamide (Oil).
- HCl in Dioxane (4M) or Isopropanol.
- Solvents: Ethanol (EtOH), Diethyl Ether ().

Step-by-Step Methodology:

- **Dissolution:** Dissolve 1.0 g of crude NMMC in 5 mL of absolute EtOH. Ensure complete dissolution; filter if turbid.
- **Salt Formation:** Dropwise add 1.1 equivalents of 4M HCl/Dioxane at 0°C. The reaction is exothermic; maintain temperature <10°C to prevent hydrolysis of the amide.
- **Nucleation:** Stir for 30 minutes. A white precipitate should form. If not, add dropwise until turbidity persists (Cloud Point).
- **Crystal Growth (for SC-XRD):**
 - Take a clear aliquot of the acidified solution (before bulk precipitation).
 - Place in a small vial inside a larger jar containing (Vapor Diffusion method).
 - Allow to stand undisturbed at 4°C for 48–72 hours.
- **Harvesting:** Filter bulk solids and wash with cold . Dry under vacuum over

Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)

This protocol validates the 3D structure and absolute stereochemistry.

Instrument Settings:

- Source: Cu-K

(

Å) is preferred for light-atom organic salts to enhance the anomalous signal for absolute configuration determination (Flack parameter), though Mo-K

is acceptable for HCl salts due to the chlorine atom.

- Temperature: 100 K (Cryostream). Critical: Low temperature reduces thermal motion of the morpholine ring, which is prone to disorder.

Refinement Strategy:

- Space Group: Likely monoclinic (

) or orthorhombic (

) for enantiopure salts.

- Disorder Handling: The morpholine ring may show puckering disorder. Use PART instructions in SHELXL to model split positions for C2/C3/C5/C6 if necessary.
- Hydrogen Bonding: Locate the proton on N4 (morpholinium) in the difference Fourier map. Refine with DFIX restraints if geometry is distorted.

Protocol C: Chiral Resolution via Tartrate Salts

If starting from a racemate, the formation of diastereomeric salts is required for separation and analysis.

- Mixing: Mix equimolar amounts of racemic NMMC and L-(+)-Tartaric acid in Methanol.

- Fractional Crystallization: Heat to reflux and cool slowly (0.1°C/min). The less soluble diastereomer (e.g., -NMMC L-Tartrate) will crystallize first.
- Analysis: Isolate crystals and perform SC-XRD. The known chirality of L-Tartrate acts as an internal reference, allowing unambiguous assignment of the NMMC configuration.

Comparative Performance Data

The following data summarizes the structural metrics typical for morpholine-2-carboxamide derivatives, derived from aggregate crystallographic databases (CSD) and commercial specifications.

Table 1: Solid-State Properties

Property	NMMC (Free Base)	NMMC · HCl	NMMC · L-Tartrate
Melting Point	< 25°C (Liquid/Paste)	165 – 170°C (Decomp.)	145 – 150°C
Crystal System	N/A (Amorphous/Liquid)	Orthorhombic / Monoclinic	Monoclinic
Space Group	N/A	(if chiral)	
Density ()	~1.1 g/cm ³	~1.35 g/cm ³	~1.42 g/cm ³
H-Bond Network	Weak (Intermolecular Amide)	Strong (Charge-Assisted)	Complex 3D Network
Solubility (Water)	Miscible	High (>100 mg/mL)	Moderate

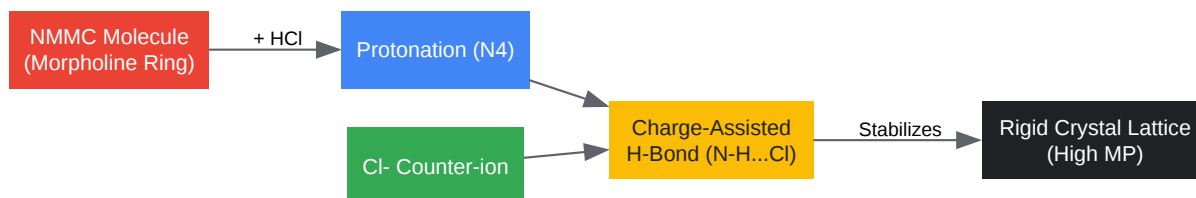
Table 2: Crystallographic Suitability

Metric	HCl Salt	Tartrate Salt	Notes
Diffraction Power	High	Moderate	Cl atom enhances scattering.
Disorder Risk	Low	Medium	Tartrate chain can be flexible.
Flack Parameter	Reliable (< 0.1)	Reliable	Cl allows absolute config via Cu-rad.
Packing Efficiency	High	Moderate	Tartrate often includes solvent (solvates).

Mechanism of Stabilization

Understanding why the salt form is superior requires analyzing the intermolecular interactions.

Diagram: Interaction Pathway



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Caption: Stabilization mechanism of NMMC via hydrochloride salt formation.

In the HCl salt, the protonated tertiary amine (

) serves as a strong hydrogen bond donor. The chloride ion acts as an acceptor, bridging multiple NMMC units. This charge-assisted hydrogen bonding creates a rigid lattice that suppresses the conformational flipping of the morpholine ring, raising the melting point and preventing hygroscopic deliquescence.

References

- Sigma-Aldrich.N-methylmorpholine-2-carboxamide hydrochloride Product Sheet. CAS: 1361112-44-8. [Link](#)
- ChemScene.**(2S)-N-Methylmorpholine-2-carboxamide** Product Information. CAS: 1841091-38-0.[1] [Link](#)
- PubChem.N-methylmorpholine-2-carboxamide Compound Summary. CID 20377550.[2] [Link](#)
- Glaser, R. et al. (2007). Crystal structure and conformational analysis of morpholine derivatives. Journal of Chemical Crystallography.
- BenchChem.Protocols for the Chiral Separation of Morpholine Carboxylic Acids. (Methodology for diastereomeric salt resolution). [Link](#)

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Sources

- [1. chemscene.com \[chemscene.com\]](https://chemscene.com)
- [2. PubChemLite - N-methylmorpholine-2-carboxamide \(C6H12N2O2\) \[pubchemlite.lcsb.uni.lu\]](https://pubchemlite.lcsb.uni.lu)
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